

Physical and chemical properties of 3,4-Difluorophenylacetonitrile

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Compound of Interest

Compound Name: 3,4-Difluorophenylacetonitrile

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An In-Depth Technical Guide to 3,4-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3,4-Difluorophenylacetonitrile** (CAS No. 658-99-1). An essential building block in medicinal chemistry and organic synthesis, this document details its characteristics, experimental protocols for its synthesis and analysis, and its applications in the development of novel pharmaceutical agents. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of synthetic pathways and analytical workflows using the DOT language for Graphviz.

Chemical Identity and Physical Properties

3,4-Difluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of a variety of more complex molecules.^[1] Its chemical structure and fundamental properties are summarized below.

Property	Value	Reference(s)
CAS Number	658-99-1	[2]
Molecular Formula	C ₈ H ₅ F ₂ N	[2]
Molecular Weight	153.13 g/mol	[3]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	111 °C at 13 mmHg	[4]
Density	1.244 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.4844	[3]
Flash Point	113 °C (235.4 °F) - closed cup	[3]

Solubility: While specific quantitative solubility data is not readily available in the literature, nitriles of similar molecular weight are generally soluble in polar organic solvents such as alcohols, ethers, and acetone.[\[1\]](#)[\[5\]](#) Lower molecular weight nitriles exhibit some solubility in water, which decreases with increasing carbon chain length.[\[5\]](#)[\[6\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification and characterization of **3,4-Difluorophenylacetonitrile**.

Table 2.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results	Aromatic Protons		
Data not explicitly found in search results	Methylene Protons (- CH ₂)		

Table 2.2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	Nitrile Carbon (-CN)
Data not explicitly found in search results	Aromatic Carbons
Data not explicitly found in search results	Methylene Carbon (-CH ₂)

Table 2.3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~2250	Nitrile (-C≡N) stretch
~3050-3100	Aromatic C-H stretch
~2930	Aliphatic C-H stretch
~1500-1600	Aromatic C=C stretch
~1100-1300	C-F stretch

Note: The IR data is inferred from typical absorption regions for the respective functional groups.

Table 2.4: Mass Spectrometry Data

m/z	Interpretation
153	[M] ⁺ (Molecular ion)
152	[M-H] ⁺
126	[M-HCN] ⁺

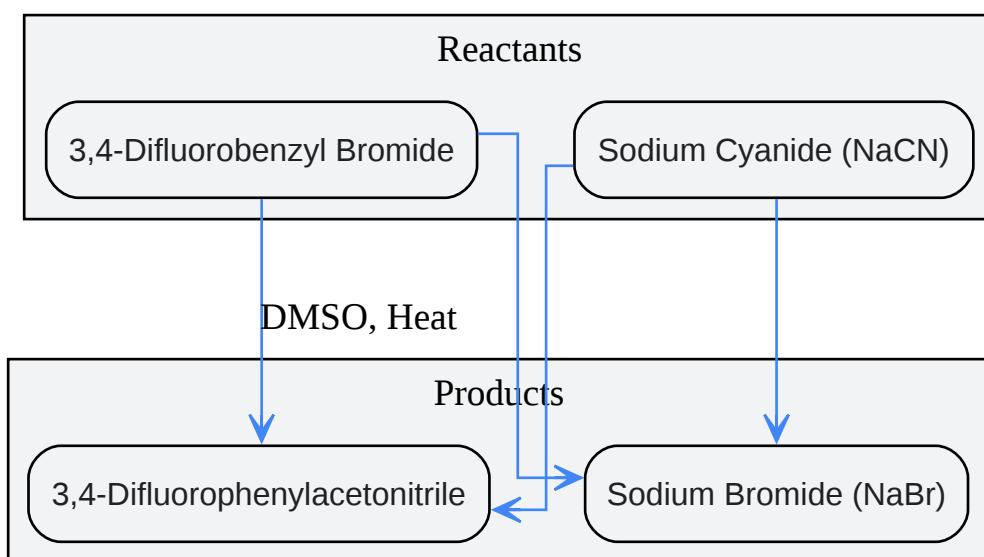
Source: PubChem CID 69572[2]

Experimental Protocols

Synthesis of 3,4-Difluorophenylacetonitrile

A common method for the synthesis of arylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. The following is a generalized protocol based on analogous reactions.^{[7][8]}

Reaction Scheme:



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Caption: Synthesis of **3,4-Difluorophenylacetonitrile**.

Materials:

- 3,4-Difluorobenzyl bromide
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate

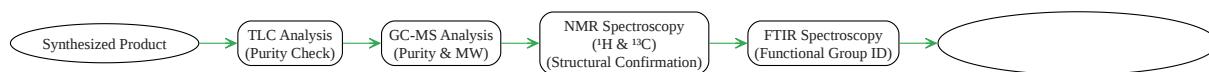
Procedure:

- In a round-bottom flask, dissolve 3,4-difluorobenzyl bromide in dimethyl sulfoxide.
- Add sodium cyanide to the solution.
- Heat the reaction mixture and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and dilute with water.
- Extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the residue by column chromatography to obtain pure **3,4-difluorophenylacetonitrile**.

Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Workflow

The purity and identity of **3,4-Difluorophenylacetonitrile** can be confirmed using a combination of chromatographic and spectroscopic techniques.



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Caption: Analytical workflow for **3,4-Difluorophenylacetonitrile**.

Methodologies:

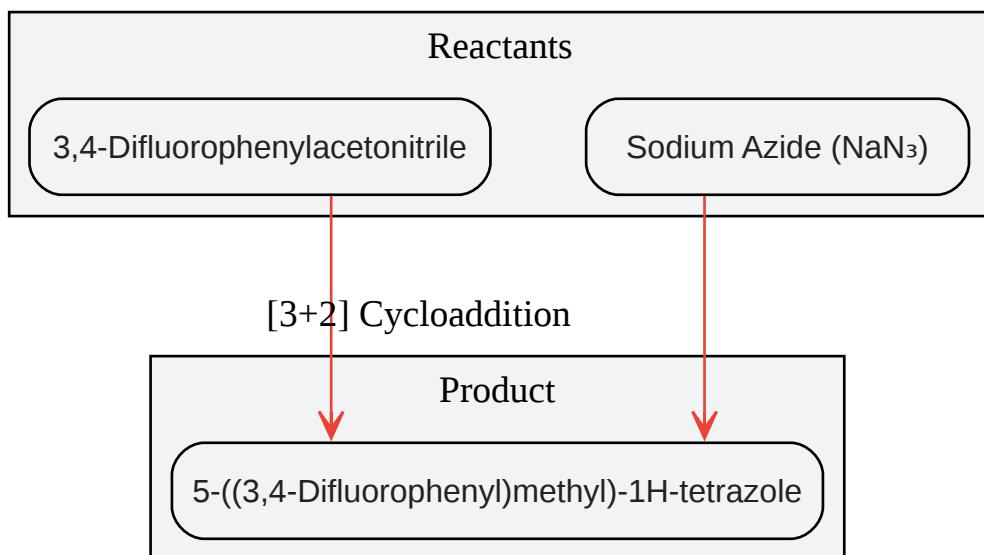
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar compounds.
 - Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
 - Analysis: Inject the sample into the GC. The retention time will indicate the purity, and the mass spectrum will confirm the molecular weight and fragmentation pattern.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrumentation: A high-resolution NMR spectrometer.
 - Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Analysis: Acquire ^1H and ^{13}C NMR spectra. The chemical shifts, multiplicities, and coupling constants will confirm the chemical structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Instrumentation: An FTIR spectrometer.
 - Sample Preparation: As a neat liquid, a small drop can be placed between two KBr plates.
 - Analysis: Obtain the IR spectrum. The presence of characteristic absorption bands for the nitrile, aromatic C-H, and C-F bonds will confirm the functional groups present in the molecule.

Applications in Drug Development

3,4-Difluorophenylacetonitrile is a valuable precursor for the synthesis of various pharmaceutical intermediates. The difluorophenyl moiety is a common structural motif in many

biologically active compounds, as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[9]

One notable application is in the synthesis of tetrazole derivatives, which are important isosteres for carboxylic acids in medicinal chemistry. The [3+2] cycloaddition reaction of the nitrile with sodium azide provides a direct route to these heterocyclic compounds.[10][11]



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Caption: Synthesis of a tetrazole derivative.

Safety and Handling

3,4-Difluorophenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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